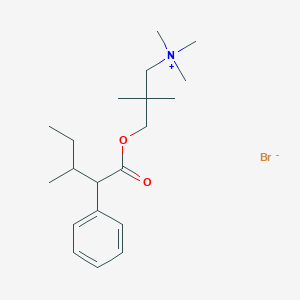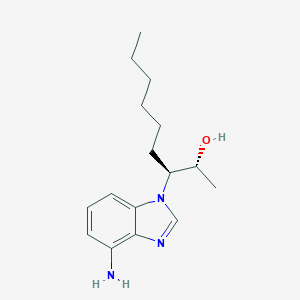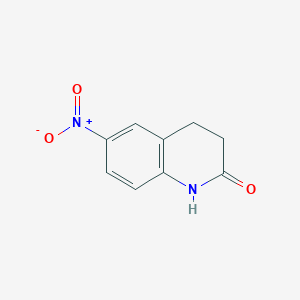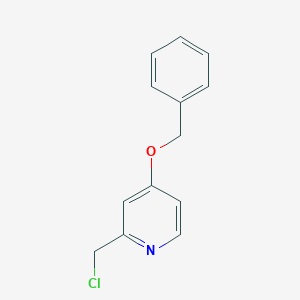
5-Ethyl-2-isopropyl-4-methyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2-isopropyl-4-methyloxazole is a heterocyclic organic compound that belongs to the oxazole family. This compound is widely used in scientific research due to its unique properties.
Scientific Research Applications
Enantioselective Synthesis
- Synthesis of Methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate :
- Researchers achieved high optical purity in synthesizing this compound through a palladium-catalyzed amide coupling, followed by oxazole formation. This synthesis is significant in producing isomers in macrocyclic azole peptides (Magata et al., 2017).
Bronchodilator Synthesis
- Synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a Bronchodilator Building Block :
- This study describes the conversion of 4-Methyloxazole-5-carboxylic acid into a key building block for a theophylline analogue, a potential bronchodilator (Ray & Ghosh, 1999).
Intermediate in Pyridoxine Synthesis
- Thermal Cyclization for Pyridoxine Synthesis :
- Ethyl α-isocyanopropionate was thermally cyclized to 5-ethoxy-4-methyloxazole, an intermediate for pyridoxine synthesis. This reaction highlights the compound's role in synthesizing vital nutrients (Maeda et al., 1971).
Organic Synthesis
Selective Lithiation of 2-Methyloxazoles :
- A method for the selective formation of 2-(lithiomethyl)oxazole is described, demonstrating its utility in organic synthesis, particularly in developing phorboxazole nucleus (Evans et al., 1999).
Isoxazole–Oxazole Conversion by Beckmann Rearrangement :
- This study developed a novel base-catalyzed transformation of isoxazole to oxazole, expanding the possibilities in organic synthesis (Doleschall & Seres, 1988).
Medicinal Chemistry
- Synthesis of Siphonazoles Using Oxazole Building Blocks :
- The synthesis of siphonazoles A and B was achieved using 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, demonstrating the compound's relevance in creating complex medicinal molecules (Zhang et al., 2009).
properties
CAS RN |
102586-54-9 |
|---|---|
Product Name |
5-Ethyl-2-isopropyl-4-methyloxazole |
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-ethyl-4-methyl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C9H15NO/c1-5-8-7(4)10-9(11-8)6(2)3/h6H,5H2,1-4H3 |
InChI Key |
IEYWMNYHQSDLRX-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(O1)C(C)C)C |
Canonical SMILES |
CCC1=C(N=C(O1)C(C)C)C |
synonyms |
Oxazole, 5-ethyl-4-methyl-2-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)

![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)









